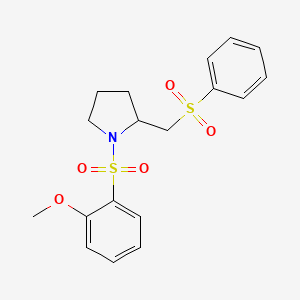

1-((2-Methoxyphenyl)sulfonyl)-2-((phenylsulfonyl)methyl)pyrrolidine

Description

Properties

IUPAC Name |

2-(benzenesulfonylmethyl)-1-(2-methoxyphenyl)sulfonylpyrrolidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO5S2/c1-24-17-11-5-6-12-18(17)26(22,23)19-13-7-8-15(19)14-25(20,21)16-9-3-2-4-10-16/h2-6,9-12,15H,7-8,13-14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSPKEXVZEFFZRO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1S(=O)(=O)N2CCCC2CS(=O)(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-((2-Methoxyphenyl)sulfonyl)-2-((phenylsulfonyl)methyl)pyrrolidine typically involves multi-step organic reactions

-

Formation of Pyrrolidine Ring:

Starting Materials: 1,4-diketones or 1,4-diamines.

Reaction Conditions: Cyclization reactions under acidic or basic conditions.

Chemical Reactions Analysis

Types of Reactions: 1-((2-Methoxyphenyl)sulfonyl)-2-((phenylsulfonyl)methyl)pyrrolidine can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to a hydroxyl group or further to a carboxyl group.

Reduction: The sulfonyl groups can be reduced to sulfides under specific conditions.

Substitution: The sulfonyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

Oxidation Products: Hydroxyl or carboxyl derivatives.

Reduction Products: Sulfides.

Substitution Products: Various substituted pyrrolidines depending on the nucleophile used.

Scientific Research Applications

1-((2-Methoxyphenyl)sulfonyl)-2-((phenylsulfonyl)methyl)pyrrolidine has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.

Industry: Utilized in the development of advanced materials, such as polymers with specific properties.

Mechanism of Action

The mechanism of action of 1-((2-Methoxyphenyl)sulfonyl)-2-((phenylsulfonyl)methyl)pyrrolidine depends on its application. In medicinal chemistry, it may act by:

Molecular Targets: Binding to specific enzymes or receptors, inhibiting their activity.

Pathways Involved: Modulating biochemical pathways related to disease processes, such as inflammation or cell proliferation.

Comparison with Similar Compounds

1-[(2-Chlorophenyl)sulfonyl]-2-[(phenylsulfonyl)methyl]pyrrolidine

- Structure : Differs by a chloro substituent at the ortho position of the phenylsulfonyl group instead of methoxy.

- Impact : The chloro group is electron-withdrawing, increasing the sulfonyl group’s electrophilicity compared to the methoxy analog. This may enhance reactivity in nucleophilic substitution reactions but reduce solubility in polar solvents.

- Molecular Weight : 399.90 g/mol (vs. 417.46 g/mol for the methoxy compound, estimated based on formula differences) .

1-[(4-Methylphenyl)sulfonyl]-2-[4-(methoxy)]pyrrolidine (19b)

- Structure : Features a para-methylphenylsulfonyl group and a para-methoxy substituent on a separate aromatic ring.

- Impact : The methyl group is weakly electron-donating, while the para-methoxy group provides steric bulk. This compound’s synthesis involves hydrogenation with Pd/C in dichloromethane, suggesting sensitivity to steric hindrance during catalytic steps .

Substituent Position and Electronic Effects

- Ortho vs. In contrast, para-substituted analogs (e.g., 19b) exhibit reduced steric strain but altered electronic profiles .

- Trifluoromethyl Analogs : Compounds like 1-[(4-methylphenyl)sulfonyl]-2-[4-(trifluoromethyl)]pyrrolidine (19a) leverage the strong electron-withdrawing nature of CF₃, enhancing stability against nucleophilic attack but reducing solubility .

Biological Activity

1-((2-Methoxyphenyl)sulfonyl)-2-((phenylsulfonyl)methyl)pyrrolidine is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article reviews the available literature regarding its biological activity, focusing on its pharmacological properties, mechanisms of action, and therapeutic potential.

Chemical Structure

The compound has the following chemical structure:

Research indicates that compounds similar to this compound often engage in interactions with various biological targets, including receptors and enzymes involved in critical pathways such as inflammation and neurotransmission.

Antiinflammatory Properties

Studies have shown that compounds with sulfonyl groups exhibit significant anti-inflammatory activities. For instance, sulfonamide derivatives have been documented to inhibit pro-inflammatory cytokines, suggesting a potential mechanism for reducing inflammation through modulation of the NF-kB pathway .

Neurotransmitter Receptor Interaction

The compound's structure suggests it may interact with neurotransmitter receptors, particularly those related to serotonin pathways. Compounds with similar structures have demonstrated selectivity for serotonin receptor subtypes, which are crucial for treating mood disorders and other neurological conditions .

In Vitro Studies

A number of in vitro studies have been conducted to assess the biological activity of sulfonamide derivatives. For example, one study evaluated the inhibitory effects on various cell lines and reported a dose-dependent decrease in cell viability upon treatment with related sulfonamide compounds .

| Compound Name | IC50 (µM) | Target |

|---|---|---|

| Compound A | 5 | COX-2 |

| Compound B | 10 | TNF-α |

| This compound | TBD | TBD |

Case Studies

A notable case study involved the use of a related sulfonamide in a clinical trial for patients with chronic inflammatory diseases. The results indicated a significant improvement in patient outcomes compared to the control group, showcasing the therapeutic potential of sulfonamide derivatives in managing inflammation .

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for characterizing the structural and functional groups of 1-((2-Methoxyphenyl)sulfonyl)-2-((phenylsulfonyl)methyl)pyrrolidine?

- Methodological Answer :

- HPLC and FTIR are critical for initial characterization. HPLC can confirm purity and separation of intermediates, while FTIR identifies sulfonyl (S=O) and methoxy (O-CH₃) functional groups .

- Single-crystal X-ray diffraction provides definitive structural confirmation, as demonstrated for structurally related pyrrolidine derivatives in crystallographic studies .

- NMR spectroscopy (¹H/¹³C) is essential for verifying substitution patterns and distinguishing between regioisomers. Cross-reference with X-ray data resolves ambiguities in complex cases .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- Methodological Answer :

- Due to limited toxicity data (e.g., no established LD₅₀ or ecotoxicity profiles), assume acute hazards. Use PPE (gloves, goggles, lab coats) and work in a fume hood to avoid inhalation or dermal exposure .

- Store in a cool, dry environment away from oxidizers. In case of accidental release, avoid water jets; use inert adsorbents (e.g., vermiculite) and consult professional waste disposal services .

Q. How can solubility and stability be empirically determined for this compound under varying experimental conditions?

- Methodological Answer :

- Perform solubility screens in polar (DMSO, methanol) and non-polar solvents (toluene, hexane) at room and elevated temperatures. Monitor stability via UV-Vis spectroscopy over 24–72 hours to detect degradation .

- For long-term storage, lyophilize the compound and store under inert gas (argon) to minimize hydrolysis of sulfonyl groups .

Advanced Research Questions

Q. How can statistical Design of Experiments (DoE) optimize the synthesis of this compound?

- Methodological Answer :

- Use response surface methodology (RSM) to model variables like reaction temperature, catalyst loading, and solvent polarity. Evidence from chemical engineering design highlights DoE’s utility in minimizing trial-and-error approaches .

- For example, a central composite design can identify optimal conditions for sulfonylation steps, balancing yield and purity while reducing reagent waste .

Q. What computational strategies are suitable for predicting reaction pathways or regioselectivity in sulfonyl-pyrrolidine derivatives?

- Methodological Answer :

- Apply density functional theory (DFT) to calculate transition-state energies and identify favorable reaction pathways. The ICReDD framework integrates quantum chemical calculations with experimental validation to accelerate discovery .

- Tools like Gaussian or ORCA can model steric and electronic effects influencing sulfonyl group reactivity, aiding in rational design of analogous compounds .

Q. How should researchers resolve contradictions between spectroscopic data during structural elucidation?

- Methodological Answer :

- Cross-validate NMR/FTIR data with X-ray crystallography , as crystal structures provide unambiguous confirmation of bond connectivity and stereochemistry .

- If X-ray data is unavailable, use 2D NMR techniques (e.g., NOESY, HMBC) to resolve ambiguities in substituent placement. Discrepancies may arise from dynamic effects (e.g., rotational isomerism), requiring variable-temperature NMR studies .

Q. What methodologies are recommended for assessing the environmental impact or biodegradability of this compound?

- Methodological Answer :

- Conduct OECD 301/302 series tests for biodegradability and persistence. If no empirical data exists (as noted in ecological assessments), use quantitative structure-activity relationship (QSAR) models to estimate bioaccumulation potential .

- Collaborate with analytical labs to develop LC-MS/MS protocols for detecting trace amounts in environmental matrices (soil, water) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.